2-Phenylisonicotinonitrile (CAS 33744-17-1), commonly referred to as ppyCN, is a functionalized 2-arylpyridine building block utilized in optoelectronics and medicinal chemistry. In materials science, it serves as a cyclometalating ligand precursor for Iridium(III) complexes, where the electron-withdrawing nitrile group at the 4-position of the pyridine ring quantitatively alters the electronic landscape and emission profile of the resulting phosphor [1]. In organic synthesis, the compound provides a rigid bidentate scaffold with an orthogonal cyano handle, enabling Rh(III)-catalyzed C-H activation and late-stage functionalization [2]. For procurement professionals and synthetic chemists, sourcing this exact pre-coupled cyano-arylpyridine eliminates the need for multi-step Suzuki cross-couplings, providing immediate, scalable access to a predictable Lowest Unoccupied Molecular Orbital (LUMO)-lowering motif for OLED development and complex polycyclic drug discovery workflows.
Substituting 2-phenylisonicotinonitrile with the unsubstituted benchmark 2-phenylpyridine (ppy) or isomeric analogs (such as 3-cyano or 5-cyano derivatives) fundamentally disrupts both the optical properties and chemical reactivity of the target system. In optoelectronic material selection, the para-positioning of the cyano group relative to the metal-coordinating nitrogen localizes the LUMO predominantly on the pyridine ring—a feature not replicated by substitution on the phenyl ring, and one that is strictly required to achieve targeted yellow-to-red emission shifts in Ir(III) complexes [1]. Furthermore, in synthetic applications such as Metal-Hydride Hydrogen-Atom Transfer (MHAT) or targeted cross-couplings, the 4-cyano group acts as an electronic activator and reactive electrophilic site; generic unactivated phenylpyridines fail to undergo these specific radical or nucleophilic transformations, leading to complete reaction failure or severely reduced yields[2].
In the design of Ir(ppy)2(acac) derivatives, the position of the cyano substituent dictates the electronic structure of the complex. When utilizing 2-phenylisonicotinonitrile (the 4-CN isomer), the Lowest Unoccupied Molecular Orbital (LUMO) is distributed 86.85% on the pyridine moiety. In contrast, using the phenyl-substituted analog 4-(pyridin-2-yl)benzonitrile (the 10-CN isomer) results in only a 55.17% LUMO distribution on the pyridine ring [1]. This specific localization achieved by the 4-CN substitution efficiently lowers the LUMO level, driving a predictable red-shift in emission (spanning 544–625 nm) compared to the standard green emission of unsubstituted Ir(ppy)2(acac).
| Evidence Dimension | LUMO distribution on the pyridine moiety |
| Target Compound Data | 86.85% (Ir(4-CN) complex) |
| Comparator Or Baseline | 55.17% (Ir(10-CN) complex) |
| Quantified Difference | 31.68% greater localization on the pyridine ring |
| Conditions | Density functional theory (DFT) calculations and photophysical characterization of Ir(ppy)2(acac) positional isomers |
Buyers developing yellow-to-red OLED phosphors must select the 4-cyano pyridine isomer to ensure maximum LUMO lowering and predictable emission shifting.
The cyano group in 2-phenylisonicotinonitrile exhibits high electrophilic reactivity that can be leveraged for orthogonal functionalization. During transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, the 4-cyano group competes with sulfinate leaving groups. When treated with an excess of Grignard reagent (e.g., >1.5 equivalents), the cyano group undergoes direct nucleophilic attack to form a ketone product in a 56% yield[1]. Unsubstituted or halogenated 2-phenylpyridine analogs do not offer this direct pathway to ketone derivatives under identical transition-metal-free conditions.
| Evidence Dimension | Ketone formation via nucleophilic attack |
| Target Compound Data | 56% yield of ketone product |
| Comparator Or Baseline | 0% (Unsubstituted 2-phenylpyridine lacks the reactive cyano electrophile) |
| Quantified Difference | Enables direct ketone synthesis unavailable to unactivated analogs |
| Conditions | Reaction with excess Grignard reagent (>1.5 equiv) under transition-metal-free conditions |
This orthogonal reactivity allows chemists to use the cyano group as a direct handle for late-stage ketone synthesis, a pathway unavailable when using standard halogenated pyridine analogs.
For the synthesis of complex polycyclic scaffolds like 9,10-dihydrophenanthrene viral protease inhibitors, utilizing commercially sourced 2-phenylisonicotinonitrile directly bypasses the need for initial core assembly. In Rh(III)-catalyzed relay Diels-Alder reactions with 1,6-enynes, the pre-assembled 2-phenylisonicotinonitrile substrate successfully undergoes C-H activation to yield the target intermediate in a 77.8% isolated yield[1]. Attempting to build this functionalized core de novo requires optimizing a preliminary Suzuki cross-coupling between 2-bromopyridine-4-carbonitrile and phenylboronic acid, which adds synthetic steps and reduces overall throughput.
| Evidence Dimension | Synthetic step reduction and intermediate yield |
| Target Compound Data | 77.8% yield in a single Rh(III)-catalyzed step |
| Comparator Or Baseline | Multi-step de novo synthesis (Suzuki coupling + C-H activation) |
| Quantified Difference | Eliminates one complete synthetic step while maintaining >75% yield for the C-H activation phase |
| Conditions | Rh(III)-catalyzed C-H activation and relay Diels-Alder reaction with 1,6-enynes |
Procuring the pre-assembled bidentate scaffold eliminates the need to optimize initial cross-couplings, significantly streamlining the workflow for pharmaceutical library generation.
The electron-withdrawing nature of the 4-cyano group makes 2-phenylisonicotinonitrile an effective arene radical precursor in photoredox methodologies. Under Metal-Hydride Hydrogen-Atom Transfer (MHAT) conditions utilizing a cobalt hydride catalyst, the cyanopyridine core successfully couples with styrenes to afford the hydroarylated product in a 75% yield with complete Markovnikov selectivity [1]. Unactivated 2-phenylpyridine lacks the necessary electronic deficiency to stabilize the intermediate radical, rendering it ineffective for this specific photochemical transformation.
| Evidence Dimension | Product yield in photochemical hydroarylation |
| Target Compound Data | 75% yield with complete Markovnikov selectivity |
| Comparator Or Baseline | Unactivated 2-phenylpyridine (ineffective radical acceptor) |
| Quantified Difference | Enables high-yield radical coupling not viable with the unsubstituted baseline |
| Conditions | Photochemical cobalt hydride catalysis (MHAT) under blue light irradiation |
The specific electron-withdrawing nature of the 4-cyano group is essential for activating the pyridine ring toward radical addition, making it a required selection for this photoredox methodology.
Due to the precise LUMO-lowering effect of the 4-cyano substitution on the pyridine ring, 2-phenylisonicotinonitrile is a highly effective cyclometalating ligand precursor for formulating Ir(III) complexes with targeted yellow-to-red emission profiles (544–625 nm). It provides predictable electronic tuning that cannot be achieved with phenyl-substituted analogs[1].
The compound serves as a rigid, readily functionalizable bidentate building block for Rh(III)-catalyzed C-H activation. Procuring this specific scaffold allows medicinal chemists to rapidly generate 9,10-dihydrophenanthrene derivatives targeting SARS-CoV-2 3CLpro without wasting resources on preliminary core assembly [2].
In transition-metal-free cross-coupling workflows, the 4-cyano group acts as a reactive electrophile. When treated with excess Grignard reagents, it provides a direct pathway to ketone derivatives, offering synthetic chemists an orthogonal functionalization route compared to traditional halogen-based couplings [3].
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